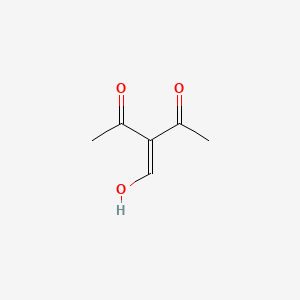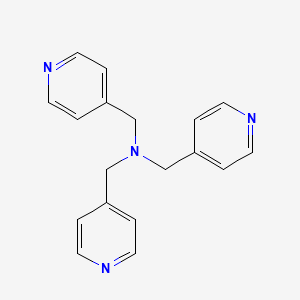
Tris(pyridin-4-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(pyridin-4-ylmethyl)amine is an organic compound with the molecular formula C18H18N4. It is a tripodal ligand, meaning it has three arms that can coordinate to a central metal atom. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(pyridin-4-ylmethyl)amine can be synthesized through a multi-step process. One common method involves the reaction of pyridine-4-carboxaldehyde with ammonia to form pyridine-4-carboxamide. This intermediate is then reduced to pyridine-4-methylamine, which is subsequently reacted with formaldehyde and ammonia to yield this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tris(pyridin-4-ylmethyl)amine undergoes various chemical reactions, including:
Coordination Reactions: It forms stable complexes with metal ions such as copper(II), manganese(II), and lanthanides.
Redox Reactions: The compound can participate in redox reactions, particularly when coordinated to redox-active metals.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts (e.g., copper(II) chloride) in solvents like methanol or ethanol.
Redox Reactions: Often require oxidizing or reducing agents, depending on the desired oxidation state of the metal center.
Major Products Formed
Coordination Complexes: These complexes can exhibit unique properties such as luminescence or catalytic activity.
Scientific Research Applications
Tris(pyridin-4-ylmethyl)amine has a wide range of applications in scientific research:
Biology: Investigated for its potential in biological imaging and as a component in drug delivery systems.
Medicine: Explored for its role in developing new therapeutic agents, particularly in cancer treatment[][7].
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of tris(pyridin-4-ylmethyl)amine primarily involves its ability to coordinate to metal ions. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The compound can also participate in redox reactions, influencing the oxidation state of the metal and thereby affecting its catalytic or luminescent properties .
Comparison with Similar Compounds
Similar Compounds
Tris(pyridin-2-ylmethyl)amine: Similar tripodal ligand but with pyridine rings attached at the 2-position instead of the 4-position.
Tris(pyridin-3-ylmethyl)amine: Another variant with pyridine rings attached at the 3-position.
Uniqueness
Tris(pyridin-4-ylmethyl)amine is unique due to its specific coordination geometry and electronic properties, which can lead to distinct reactivity and stability compared to its analogs. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in coordination chemistry and materials science .
Properties
Molecular Formula |
C18H18N4 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-pyridin-4-yl-N,N-bis(pyridin-4-ylmethyl)methanamine |
InChI |
InChI=1S/C18H18N4/c1-7-19-8-2-16(1)13-22(14-17-3-9-20-10-4-17)15-18-5-11-21-12-6-18/h1-12H,13-15H2 |
InChI Key |
QPDWAVKNXPQOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CN(CC2=CC=NC=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


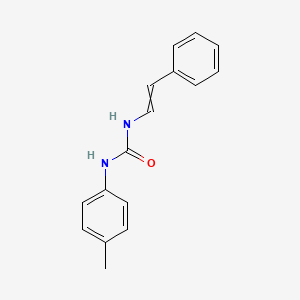

![1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate](/img/structure/B12513258.png)
![3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B12513279.png)
![2-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513280.png)
![3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12513283.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid](/img/structure/B12513285.png)
![3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride](/img/structure/B12513290.png)
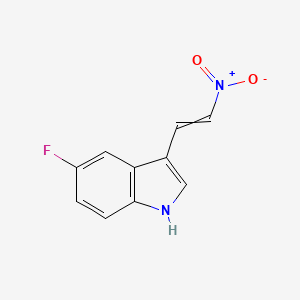
![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide](/img/structure/B12513292.png)
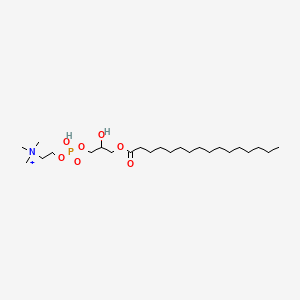
![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12513299.png)

